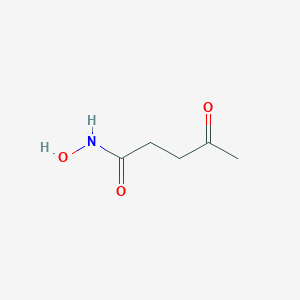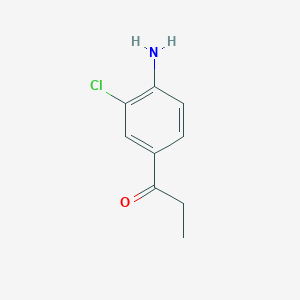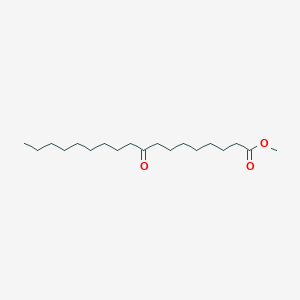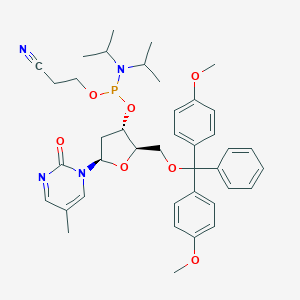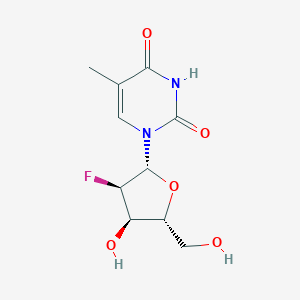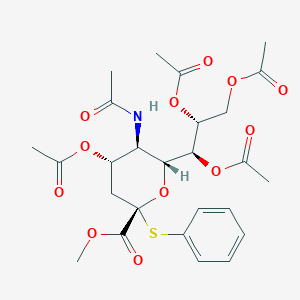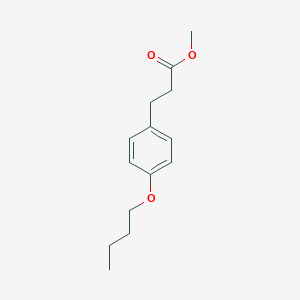
Methyl 3-(4-butoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-butoxyphenyl)propanoate, also known as MBPP, is a chemical compound that belongs to the class of esters. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, material science, and organic synthesis. In
Mécanisme D'action
The mechanism of action of Methyl 3-(4-butoxyphenyl)propanoate is not fully understood. However, studies have suggested that Methyl 3-(4-butoxyphenyl)propanoate exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. Methyl 3-(4-butoxyphenyl)propanoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB. Additionally, Methyl 3-(4-butoxyphenyl)propanoate has been shown to induce apoptosis in cancer cells by activating the MAPK pathway.
Effets Biochimiques Et Physiologiques
Methyl 3-(4-butoxyphenyl)propanoate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. Methyl 3-(4-butoxyphenyl)propanoate has been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, Methyl 3-(4-butoxyphenyl)propanoate has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(4-butoxyphenyl)propanoate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, Methyl 3-(4-butoxyphenyl)propanoate has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, Methyl 3-(4-butoxyphenyl)propanoate can exhibit cytotoxicity at high concentrations, which can limit its use in in vivo experiments.
Orientations Futures
There are several future directions for the research on Methyl 3-(4-butoxyphenyl)propanoate. One potential direction is to explore the structure-activity relationship of Methyl 3-(4-butoxyphenyl)propanoate and its analogs to identify more potent and selective compounds. Additionally, the potential of Methyl 3-(4-butoxyphenyl)propanoate as a drug candidate for the treatment of various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases, can be further investigated. Furthermore, the development of novel synthetic methods for the preparation of Methyl 3-(4-butoxyphenyl)propanoate and its analogs can facilitate their use in various applications.
Conclusion
In conclusion, Methyl 3-(4-butoxyphenyl)propanoate is a promising chemical compound with potential applications in various fields, including drug discovery, material science, and organic synthesis. The synthesis of Methyl 3-(4-butoxyphenyl)propanoate can be achieved through various methods, and its biological activities are mediated by modulating various signaling pathways. Methyl 3-(4-butoxyphenyl)propanoate has exhibited various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. Although Methyl 3-(4-butoxyphenyl)propanoate has several advantages for lab experiments, its low solubility in water and cytotoxicity at high concentrations can limit its use. There are several future directions for the research on Methyl 3-(4-butoxyphenyl)propanoate, including the exploration of its structure-activity relationship and its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of Methyl 3-(4-butoxyphenyl)propanoate can be achieved through various methods, including the esterification of 4-butoxybenzyl alcohol with methyl propanoate in the presence of a catalyst. Another method involves the reaction of 4-butoxybenzaldehyde with methyl propanoate in the presence of a reducing agent. The yield and purity of Methyl 3-(4-butoxyphenyl)propanoate can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
Methyl 3-(4-butoxyphenyl)propanoate has been extensively studied for its potential applications in various fields, including drug discovery, material science, and organic synthesis. Methyl 3-(4-butoxyphenyl)propanoate has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for the development of novel drugs. Additionally, Methyl 3-(4-butoxyphenyl)propanoate can be used as a building block for the synthesis of various organic compounds, such as polymers, surfactants, and liquid crystals.
Propriétés
Numéro CAS |
115514-10-8 |
|---|---|
Nom du produit |
Methyl 3-(4-butoxyphenyl)propanoate |
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
methyl 3-(4-butoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O3/c1-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16-2/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
Clé InChI |
XILPQOSBIMBSMB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)CCC(=O)OC |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CCC(=O)OC |
Synonymes |
METHYL 3-(4-BUTOXYPHENYL)PROPIONATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



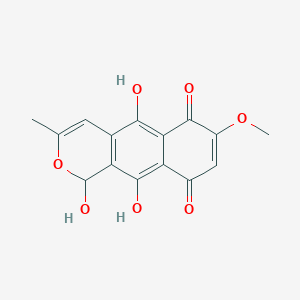
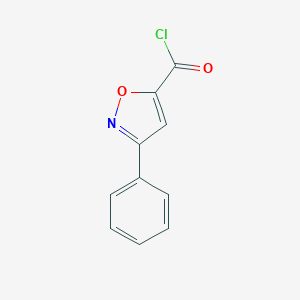
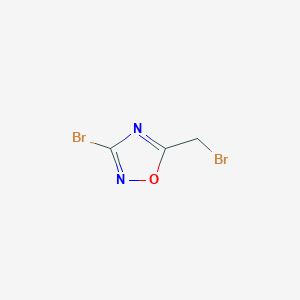
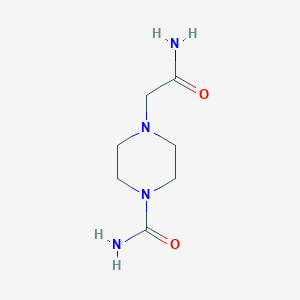
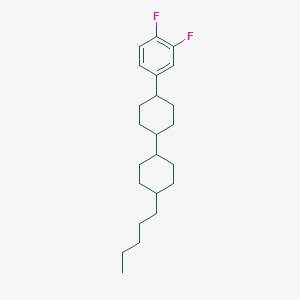
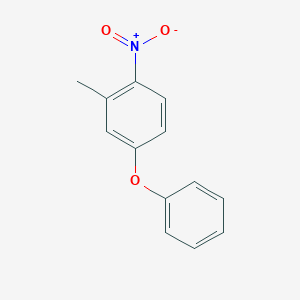
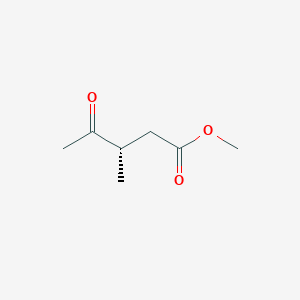
![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)
